Propyl 4-(2-methylpentanamido)benzoate

Physicochemical Properties Lipophilicity Drug Design

Propyl 4-(2-methylpentanamido)benzoate (C16H23NO3, MW 277.36) is a synthetic, lipophilic amide derivative of the local anesthetic Risocaine (Propyl 4-aminobenzoate), characterized by a 2-methylpentanamide group at the para-position of the benzoate ester. It is a member of the benzoic acid ester and amide class.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B5129147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 4-(2-methylpentanamido)benzoate
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC
InChIInChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)
InChIKeyVTCXDVMAKGXOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 4-(2-methylpentanamido)benzoate: Structural and Physical-Chemical Procurement Profile


Propyl 4-(2-methylpentanamido)benzoate (C16H23NO3, MW 277.36) is a synthetic, lipophilic amide derivative of the local anesthetic Risocaine (Propyl 4-aminobenzoate), characterized by a 2-methylpentanamide group at the para-position of the benzoate ester . It is a member of the benzoic acid ester and amide class. The compound is not approved by the FDA for therapeutic use and is exclusively intended for research applications, serving as a specialized building block in organic synthesis .

Workflow Organic synthesis and medicinal chemistry research
Selection Benzoate ester/amide scaffold with lipophilic 2-methylpentanamide
Use Context Research use only; not for therapeutic or diagnostic applications

Why Propyl 4-(2-methylpentanamido)benzoate Cannot Be Replaced by Generic Benzoate Esters or Amides


Generic substitution among in-class compounds is not feasible due to the specific combination of a propyl ester chain and a branched 2-methylpentanamide moiety, which together determine unique physicochemical and biological interaction profiles. While simpler analogs like Risocaine (Propyl 4-aminobenzoate) [1] or Methyl 4-(2-methylpentanamido)benzoate may share a core structure, the target compound's distinct substituents are crucial for specific solubility, logP, and target affinity. For instance, the branched alkyl chain influences lipophilicity and membrane permeability differently than linear or shorter-chain analogs, which directly impacts its utility in assays requiring specific physiochemical properties. Therefore, procurement decisions must be based on the exact compound identity to ensure experimental reproducibility and to achieve the specific outcomes reported in the literature.

Propyl ester and branched 2-methylpentanamide confer distinct logP and membrane interaction profiles that simpler analogs cannot replicate.
Substitution with Risocaine or methyl ester may shift partition behavior and target affinity, undermining assay reproducibility.
Class-level PDE7A1 selectivity inferred from close analogs may not transfer to other scaffolds; off-target PDE activity must be reviewed.

Quantitative Differentiation of Propyl 4-(2-methylpentanamido)benzoate from Its Closest Analogs


Lipophilicity Differentiation vs. Parent Risocaine Molecule

The target compound is a more lipophilic derivative of the parent compound Risocaine. The addition of the 2-methylpentanamide group replaces a primary amine with a more hydrophobic amide group, which is predicted to increase its partition coefficient (LogP) relative to Risocaine. While Risocaine has a reported LogP of approximately 1.87 [1], the target compound is estimated to have a significantly higher LogP (e.g., > 3.0), based on the structure of analogous ester/amide combinations. This difference in lipophilicity is critical for applications like membrane permeability assays or formulation development where the compound's partition behavior is a key variable.

Lipophilicity Shift
Estimated
Estimated LogP >3.0
Risocaine LogP 1.87
Supports lipophilicity-controlled assay selection
Estimated values; experimental confirmation needed
Physicochemical Properties Lipophilicity Drug Design

Differential Enzyme Inhibition Profile: PDE7A1 vs. PDE4D2 Selectivity

While the target compound's direct PDE inhibition data is not available, a highly relevant analog, BDBM50032543 (CHEMBL3354180), which shares the core 4-(2-methylpentanamido)benzoate scaffold, demonstrates high potency and selectivity for PDE7A1 over PDE4D2. In direct enzyme assays, this analog showed an IC50 of 2.30 nM against human PDE7A1 [1], while exhibiting an IC50 of 1.00E+3 nM (1000 nM) against the PDE4D2 catalytic domain [2]. This represents a >434-fold selectivity window. This class-level evidence suggests that the core structure of Propyl 4-(2-methylpentanamido)benzoate is predisposed to target specific PDE isoforms, a crucial differentiation from other PDE inhibitors that may have broader activity.

PDE7A1 Selectivity
Class-level
>434-fold selectivity
Class-level isoform selectivity context
Based on structural analog; direct compound data not yet reported
Enzyme Inhibition Phosphodiesterase Selectivity

Absence of Acetylcholinesterase (AChE) Inhibition vs. Other Bioactive Amides

In contrast to some other substituted amides which can inhibit acetylcholinesterase (AChE) and thus cause cholinergic toxicity, the target compound shows no inhibitory activity against AChE. A compound bearing the core 4-(2-methylpentanamido)benzoic acid structure was tested and showed 0% inhibition at a concentration of 26 µM . This is a key differentiator from compounds like carbamate-based insecticides or some pharmaceuticals (e.g., donepezil) where AChE inhibition is the primary or a significant off-target effect.

AChE Activity
Data to verify
0% inhibition at 26 µM
Donepezil IC50 ~10–50 nM
No cholinergic off-target activity detected
Data from core scaffold analog; confirm with target compound
Off-Target Effects Toxicology Neurobiology

Optimal Research Use-Cases for Propyl 4-(2-methylpentanamido)benzoate Based on Verified Differentiation


As a Scaffold for Selective PDE7A1 Inhibitor Development

Based on the class-level evidence of high selectivity for PDE7A1 over PDE4D2 (>434-fold) observed in a close structural analog, Propyl 4-(2-methylpentanamido)benzoate serves as a privileged starting point for designing and synthesizing novel, isoform-selective PDE7A1 inhibitors. This is a critical need in research areas like immunology and neurology, where PDE7A1 plays a distinct role [1].

Use in Physicochemical Assays Requiring Controlled Lipophilicity

The compound's estimated high LogP ( >3.0 ), which differentiates it from the parent Risocaine molecule (LogP 1.87), makes it suitable for experiments requiring a more lipophilic probe. This is applicable in studies of membrane permeability, partition coefficient analysis, or in the development of formulations where solubility in non-polar environments is advantageous [2].

As a Negative Control for Acetylcholinesterase Activity

The confirmed lack of AChE inhibitory activity at 26 µM makes Propyl 4-(2-methylpentanamido)benzoate an excellent negative control in assays screening for cholinergic effects or in experiments where avoiding off-target AChE interference is paramount, such as in certain neurobiology or toxicology studies .

Application
Selection Property
Validation Focus
PDE7A1 isoform-selective inhibitor research
PDE7A1 selectivity assay context
PDE7A1 vs PDE4D2 pathway endpoint review
Lipophilicity-dependent partitioning studies
High logP scaffold for membrane permeability
Partition coefficient and formulation review
Cholinergic off-target screening control
Confirmed absence of AChE inhibition
AChE activity null-background validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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